

Application Notes and Protocols for 2MeSADP in Cell Culture

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Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-Methylthioadenosine diphosphate (**2MeSADP**) is a potent and selective agonist for P2Y purinergic receptors, specifically P2Y1, P2Y12, and P2Y13.[1][2][3] It is a stable analog of adenosine diphosphate (ADP) and is widely utilized in research to study receptor activation, downstream signaling pathways, and physiological responses, particularly in platelets and other cells expressing these receptors.[4][5][6][7] These application notes provide detailed protocols for the preparation of **2MeSADP** stock solutions and their application in cell culture experiments.

Data Presentation

The following table summarizes the key quantitative data for **2MeSADP** (trisodium salt).



Property	Value	References
Molecular Formula	C11H14N5O10P2S • 3Na	[8]
Formula Weight	539.2 g/mol	[8]
Purity	≥98% (HPLC)	[2][8]
Solubility	Soluble in water and PBS (pH 7.2) at 10 mg/mL	[8]
Storage of Solid	-20°C	[8]
Storage of Stock Solution	-20°C (stable for ≥ 2 years)	[8]
EC ₅₀ (human P2Y1)	5.13 nM	[8]
EC ₅₀ (human P2Y12)	0.89 nM	[1][8]
EC₅o (human P2Y13)	19 nM	[1][3]
EC ₅₀ (mouse P2Y13)	6.2 nM	[1][3]

Experimental Protocols Protocol 1: Preparation of 2MeSADP Stock Solution

This protocol describes the preparation of a 10 mM stock solution of 2MeSADP.

Materials:

- 2MeSADP trisodium salt (MW: 539.2 g/mol)
- Sterile, nuclease-free water or sterile Phosphate Buffered Saline (PBS), pH 7.2
- Sterile microcentrifuge tubes or cryovials
- Calibrated analytical balance
- Vortex mixer
- Sterile filters (0.22 μm) and syringes (optional, for sterilization)

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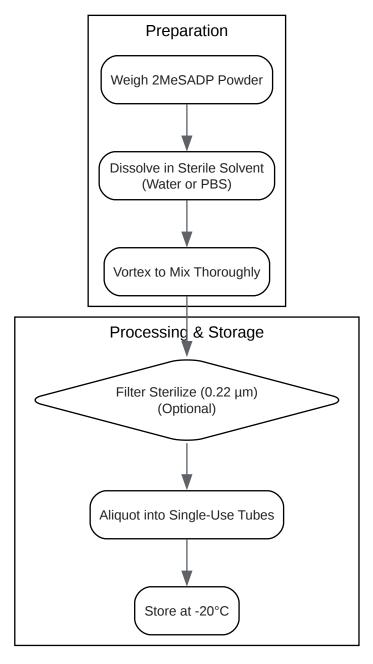


Procedure:

- Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination.
- Weighing 2MeSADP: Carefully weigh out the desired amount of 2MeSADP powder using a
 calibrated analytical balance. For a 10 mM stock solution, you would need 5.392 mg per 1
 mL of solvent.
- Dissolution: Add the appropriate volume of sterile water or PBS (pH 7.2) to the weighed
 2MeSADP. For example, add 1 mL of solvent to 5.392 mg of 2MeSADP.
- Mixing: Gently vortex the solution until the 2MeSADP is completely dissolved. Ensure there
 are no visible particulates.
- Sterilization (Optional): If the solvent was not pre-sterilized or if there is a concern of contamination, the stock solution can be filter-sterilized using a 0.22 μm syringe filter.
- Aliquoting: Dispense the stock solution into small, single-use aliquots in sterile
 microcentrifuge tubes or cryovials. This prevents multiple freeze-thaw cycles which can
 degrade the compound.
- Storage: Store the aliquots at -20°C for long-term storage. The solution is stable for at least two years when stored properly.[8]



Workflow for Preparing 2MeSADP Stock Solution



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Caption: Workflow for preparing **2MeSADP** stock solutions.



Protocol 2: General Protocol for 2MeSADP Treatment in Cell Culture

This protocol provides a general framework for treating adherent or suspension cells with **2MeSADP**. The final concentration and incubation time should be optimized for the specific cell type and experimental endpoint.

Materials:

- Cultured cells (e.g., platelets, THP-1, CHO cells expressing P2Y receptors)
- Complete cell culture medium
- 10 mM 2MeSADP stock solution (from Protocol 1)
- Sterile PBS or appropriate buffer
- · Cell culture plates or flasks
- Pipettes and sterile tips
- Incubator (37°C, 5% CO₂)

Procedure:

- Cell Seeding:
 - Adherent Cells: Seed cells in culture plates at a density that will result in 70-80% confluency at the time of the experiment. Allow cells to attach and grow overnight.
 - Suspension Cells: Seed cells in culture flasks or plates at the desired density for your experiment.
- · Preparation of Working Solution:
 - Thaw an aliquot of the 10 mM 2MeSADP stock solution.



 Prepare serial dilutions of the stock solution in complete culture medium or an appropriate assay buffer to achieve the desired final concentrations. For example, to prepare a 10 μM working solution from a 10 mM stock, dilute 1 μL of the stock into 999 μL of medium.

· Cell Treatment:

- Adherent Cells: Remove the old medium from the cells and wash once with sterile PBS.
 Add the medium containing the desired concentration of 2MeSADP to the cells.
- Suspension Cells: Add the appropriate volume of the 2MeSADP working solution directly to the cell suspension to achieve the final concentration.
- Incubation: Incubate the cells for the desired period (e.g., minutes to hours) at 37°C in a 5% CO₂ incubator.
- Downstream Analysis: After incubation, harvest the cells for downstream analysis, such as:
 - Calcium mobilization assays
 - cAMP measurement
 - Western blotting for phosphorylated proteins (e.g., ERK, Akt)[6]
 - Gene expression analysis
 - Platelet aggregation assays[7]

Signaling Pathways

2MeSADP primarily activates the Gq-coupled P2Y1 receptor and the Gi-coupled P2Y12 receptor.[4][9]

• P2Y1 Receptor (Gq Pathway): Activation of the P2Y1 receptor leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of Ca²⁺ from intracellular stores, and DAG activates protein kinase C (PKC). This pathway is primarily responsible for platelet shape change.[5][10]

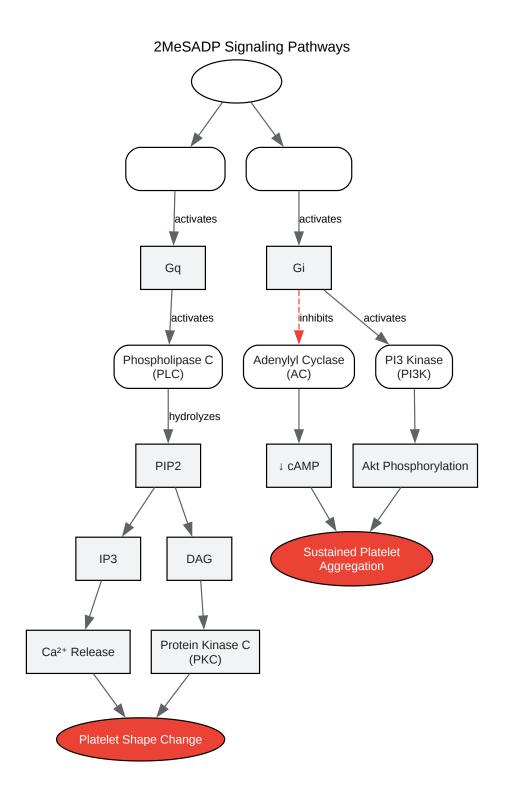


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 P2Y12 Receptor (Gi Pathway): Activation of the P2Y12 receptor leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[9][11] This pathway also involves the activation of phosphoinositide 3-kinase (PI3K), leading to the phosphorylation and activation of Akt.[9] The P2Y12 pathway is crucial for sustained platelet aggregation.[6][12]





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